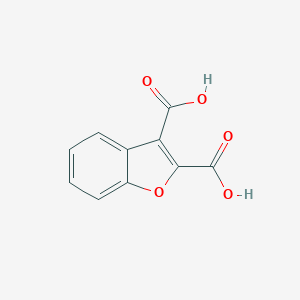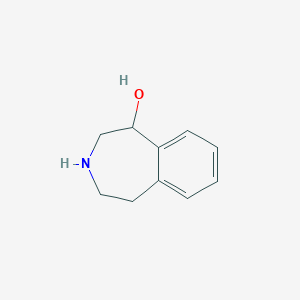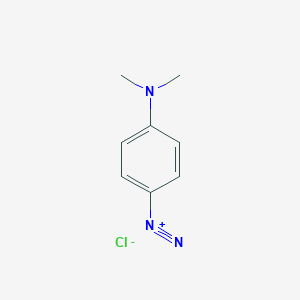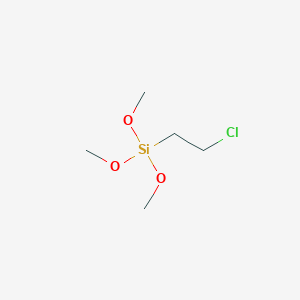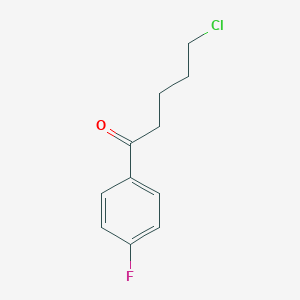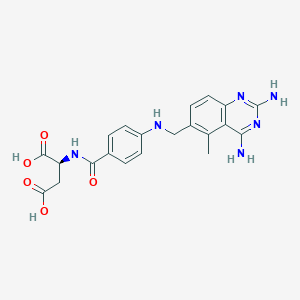
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as L-DMQAA, and it is a derivative of aspartic acid.
作用机制
The mechanism of action of L-DMQAA involves its ability to bind to the active site of dihydrofolate reductase. This binding prevents the enzyme from converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA. As a result, the growth of cancer cells is inhibited.
生化和生理效应
L-DMQAA has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of dihydrofolate reductase, which is essential for the synthesis of DNA. This inhibition leads to the inhibition of cancer cell growth. L-DMQAA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using L-DMQAA in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it an ideal candidate for studying the role of this enzyme in cancer cell growth. However, one of the limitations of using L-DMQAA is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
未来方向
There are several future directions for the research on L-DMQAA. One potential area of research is in the development of new cancer treatments. L-DMQAA has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Another potential area of research is in the development of new anti-inflammatory drugs. L-DMQAA has been found to have anti-inflammatory properties, and further research is needed to explore its potential in this area. Finally, further research is needed to explore the toxic effects of L-DMQAA and to develop strategies for minimizing its toxicity.
Conclusion
In conclusion, L-DMQAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in cancer treatment and has shown promise as a potential anti-cancer agent. Further research is needed to explore its potential in other areas of research, such as the development of new anti-inflammatory drugs.
合成方法
The synthesis of L-DMQAA involves the reaction of aspartic acid with 2,4-diamino-5-methyl-6-quinazoline and p-aminobenzoyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using a series of techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
L-DMQAA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. L-DMQAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called dihydrofolate reductase, which is essential for the synthesis of DNA in cancer cells.
属性
CAS 编号 |
18921-70-5 |
|---|---|
产品名称 |
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- |
分子式 |
C21H22N6O5 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c1-10-12(4-7-14-17(10)18(22)27-21(23)26-14)9-24-13-5-2-11(3-6-13)19(30)25-15(20(31)32)8-16(28)29/h2-7,15,24H,8-9H2,1H3,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t15-/m0/s1 |
InChI 键 |
NTKNUVXCGJPJQP-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
规范 SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
相关CAS编号 |
18921-69-2 (di-hydrochloride salt) |
同义词 |
methasquin methasquin, disodium salt N-(4-((2,4-diamino-5-methyl-6-quinazolinyl)methylamino)benzoyl)-L-aspartic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
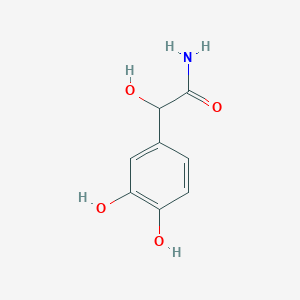
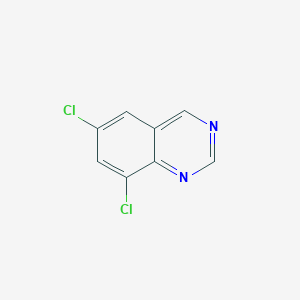
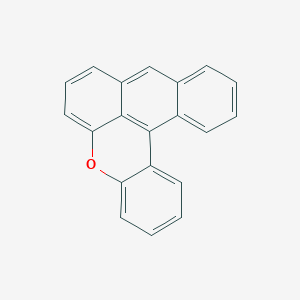
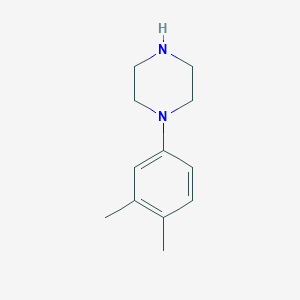

![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
